The synthesis of 3-Isopropoxy alanine can be derived from L-alanine, a naturally occurring amino acid, through various chemical modifications. The synthesis methods often involve the use of isopropanol and thionyl chloride, which facilitate the introduction of the isopropoxy group into the alanine backbone .
3-Isopropoxy alanine belongs to the class of amino acids, specifically as a modified amino acid. It can be classified under aliphatic amino acids due to the presence of a non-polar isopropyl group, which affects its solubility and interaction with other biomolecules.
The synthesis of 3-Isopropoxy alanine typically involves several key steps:
3-Isopropoxy alanine has a molecular formula of C₈H₁₉NO₃. Its structure consists of an α-amino group, a carboxylic acid group, and an isopropoxy substituent on the β-carbon.
3-Isopropoxy alanine can participate in various chemical reactions typical for amino acids, including:
The reaction conditions (temperature, pH) significantly influence the yield and purity of the synthesized compound. For example, maintaining a controlled pH during synthesis helps prevent side reactions that could lead to impurities.
The mechanism by which 3-Isopropoxy alanine exerts its effects in biological systems may involve:
Research into similar compounds suggests that modifications at the β-carbon can significantly affect enzyme specificity and activity, indicating potential pathways for further investigation into 3-Isopropoxy alanine's biological roles .
3-Isopropoxy alanine has potential applications in:
The synthesis of non-canonical amino acids like 3-isopropoxy alanine leverages enzymatic cascades to overcome limitations of traditional chemical methods. A key strategy involves dynamic kinetic resolution (DKR) using engineered aminoacylases and racemases. For example, aminoacylase DdACY1 from Dictyostelium discoideum exhibits high activity and solubility for resolving racemic N-acetyl-3-(4-thiazolyl)-dl-alanine, achieving 45% yield of the L-enantiomer. Coupling with Deinococcus radiodurans N-acyl-amino acid racemase (DrNAAAR) enables in situ substrate racemization, elevating yields to 77.1% under optimized conditions (Zn²⁺/Mg²⁺ supplementation, 70 mM substrate) [1]. This approach circumvents the 50% theoretical yield barrier of static kinetic resolution and avoids toxic reagents.
Similarly, dehydrogenase-based systems enable reductive amination of carbonyl precursors. Alanine dehydrogenase (Ald) from Bacillus pseudofirmus OF4 converts pyruvate analogues to L-alanine derivatives, while glucose dehydrogenase (Gdh) regenerates NAD(P)H cofactors. Co-expression of these enzymes with alanine racemase (DadX) in E. coli allows single-pot production of D/L-3-substituted alanines, yielding 6.48 g/L D-alanine and 7.05 g/L L-alanine within 3 hours [3]. For fluorinated analogues, Vibrio proteolyticus alanine dehydrogenase (VpALD) and Symbiobacterium thermophilum diaminopimelate dehydrogenase (StDAPDH) achieve >85% conversion of 3-fluoropyruvate to (R)- and (S)-3-fluoroalanine, respectively, with complete enantiomeric excess [7].
Table 1: Enzymatic Approaches for Alanine Analog Synthesis
Enzyme System | Substrate | Product | Yield/Conversion | Key Optimization |
---|---|---|---|---|
DdACY1 + DrNAAAR | N-Ac-TAla (rac) | L-TAla | 77.1% | Zn²⁺/Mg²⁺ (1 mM), 24 h, 60–65°C |
Ald + Gdh + DadX (E. coli) | Sodium pyruvate | D/L-Alanine | 13.53 g/L total | pH 10.1, 37°C, 180 rpm |
VpALD + FDH | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% | NADH recycling, 18 mM product |
StDAPDH + FDH (engineered) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | ~100% | NADPH recycling, 20 mM product |
Integrating 3-isopropoxy alanine into peptides requires addressing steric hindrance from the isopropoxy group and minimizing epimerization. Green coupling reagents like 1-tert-butyl-3-ethylcarbodiimide (TBEC) paired with OxymaPure enable efficient amide bond formation with 0.3% epimerization, outperforming traditional agents (e.g., HBTU). TBEC’s compatibility with binary solvent systems (DMSO:butyl acetate, 3:7) allows DMF-free synthesis, reducing environmental impact [4]. For lipidated analogues, the "catch-lipidation-and-release" strategy separates peptide assembly from side-chain modification: a resin-bound peptide precursor is cleaved, immobilized onto polymethacrylate beads, and then lipylated before final release, achieving >90% purity without preparative HPLC [4].
Backbone engineering protocols for peptides like VGTA and ACG involve iterative deprotection (20% piperidine/DMF) and coupling (HBTU/DIPEA) on Rink amide resin. The isopropoxy group’s bulk necessitates extended coupling times (60–90 min) and elevated temperatures (50°C) to overcome steric effects. Post-synthesis, cleavage cocktails (TFA/phenol/TIPS/water) preserve acid-labile isopropoxy motifs while removing side-chain protectants [8].
Table 2: Coupling Reagents for SPPS of Sterically Hindered Alanines
Coupling Reagent | Solvent System | Epimerization (%) | Crude Purity (%) | Advantages |
---|---|---|---|---|
TBEC/OxymaPure | DMSO:butyl acetate (3:7) | 0.3 | 90+ | No HCN byproducts, green solvents |
HBTU | DMF | 1.5–2.0 | 70–85 | Standard protocol, high reactivity |
DIC/OxymaPure | DMF | 0.8 | 80–90 | Low epimerization, but forms oxadiazole |
Non-aqueous biphasic systems critically influence reaction efficiency. For enzymatic synthesis, carbonate-buffered media (pH 10.1) maximize Ald activity by stabilizing the imine intermediate during reductive amination [3]. In chemical routes, DMSO:ester mixtures (e.g., DMSO:propyl acetate, 1:1) enhance solubility of hydrophobic 3-isopropoxy alanine precursors while suppressing hydrolysis. At 60°C, these solvents improve coupling yields by 25% compared to DMF [4].
Continuous flow reactors enable precise control of aminolysis parameters. Bayesian optimization algorithms determine optimal conditions for converting methyl 3-isopropoxy pyruvate to the corresponding amide: 200°C, 50 bar pressure, and 2-second residence time achieve >95% conversion. Flow systems eliminate headspace limitations of batch reactors, reducing ammonia equivalents from 12 to 3 while maintaining 88% yield [6]. Microwave-assisted batch reactions offer comparable benefits, reducing reaction times from hours to minutes (e.g., 15 min at 130°C) [6].
Table 3: Solvent Systems for 3-Substituted Alanine Synthesis
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